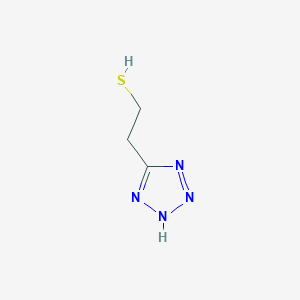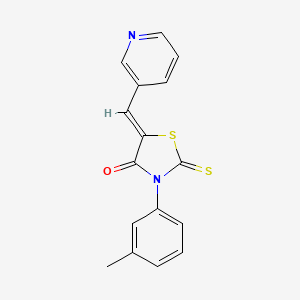
(Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the condensation of appropriate aldehydes with rhodanine or thiohydantoin in the presence of catalysts or under specific reaction conditions. For example, the reactions of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides in pyridine solution afford compounds with diverse structures, illustrating the versatility of synthetic approaches in this chemical class (Kandeel & Youssef, 2001). Additionally, the microwave synthesis technique has been applied to produce new inhibitors of protein kinase DYRK1A, showcasing the efficiency of modern synthetic methods in generating thiazolidinone derivatives with desired configurations (Bourahla et al., 2021).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives, including the target compound, is characterized by a core thiazolidinone ring, which can exhibit diverse substituent effects influencing the compound's physical, chemical, and biological properties. X-ray diffraction and spectroscopic methods, such as NMR and IR, are commonly employed to elucidate their structures. For instance, studies on the structural and conformational aspects of substituted imidazolidine-2,4-diones and thiazolidine-2,4-diones have provided insights into the stereochemical preferences and conformational dynamics of these molecules (Dios et al., 2002).
Chemical Reactions and Properties
Thiazolidinone derivatives undergo various chemical reactions, reflecting their reactivity towards nucleophiles, electrophiles, and radicals. Their chemical properties are significantly influenced by the substituents on the thiazolidinone ring, which can alter electron distribution and reactivity patterns. The electrochemical properties of thiazolidinone derivatives, for example, have been investigated, revealing how the redox potential is affected by substituents (Ungureanu et al., 2021).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in chemical and pharmaceutical fields. These properties are often determined through analytical techniques like differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and thermal gravimetric analysis (TGA). For example, the crystal structures of specific thiazolidinone derivatives have been determined, providing valuable information on their solid-state properties and potential for forming polymorphs (Gzella et al., 2014).
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives are closely related to their electronic structure, which can be modulated by various substituents. Studies on the complexation of metal ions with thiazolidinone derivatives have shed light on their ligand properties and potential applications in coordination chemistry. For instance, the synthesis and characterization of metal complexes with Schiff bases derived from thiazolidinone derivatives have been explored, indicating their potential as ligands in the formation of metal complexes with interesting optical and biological properties (Shaalan et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
One study explores the reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides, leading to the synthesis of compounds with potential biological activity. This work highlights the chemical versatility and reactivity of thiazolidine derivatives, providing a foundation for further exploration of their applications in material science and biological research Kandeel & Youssef, 2001.
Electrochemical Properties
Research into the electrochemical characterization of (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones revealed their potential as complexing ligands for heavy metal ions from aqueous solutions. This study indicates their usefulness in environmental applications, such as the removal or detection of heavy metals in water Ungureanu et al., 2021.
Antimicrobial and Cytotoxic Activities
The synthesis and evaluation of antimicrobial and cytotoxic activities of thiazolidin-4-one derivatives demonstrate their potential in medicinal chemistry. These compounds have shown considerable activity against bacterial and fungal strains, as well as cytotoxic activity against cancer cell lines, suggesting their applicability in developing new antimicrobial and anticancer agents Feitoza et al., 2012.
Protein Kinase Inhibition
A study focused on the synthesis of new inhibitors for the protein kinase DYRK1A, utilizing the thiazolidin-4-one core. This research is crucial for neurological and oncological disorders, highlighting the compound's relevance in drug discovery for treating diseases involving DYRK1A Bourahla et al., 2021.
Antitumor Studies
Zinc(II) complexes with pyridine thiazole derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. The study found that metal complexes exhibited higher activity than the free ligands, suggesting their use in developing bioactive materials with antitumor properties Xun-Zhong et al., 2020.
Eigenschaften
IUPAC Name |
(5Z)-3-(3-methylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS2/c1-11-4-2-6-13(8-11)18-15(19)14(21-16(18)20)9-12-5-3-7-17-10-12/h2-10H,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJRHBRFJRPKEX-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohex-3-en-1-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2486550.png)
![N-(4-((difluoromethyl)thio)phenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2486551.png)
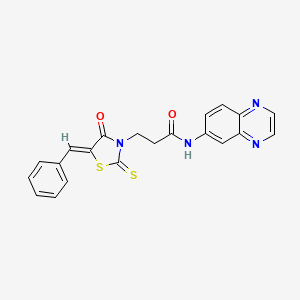
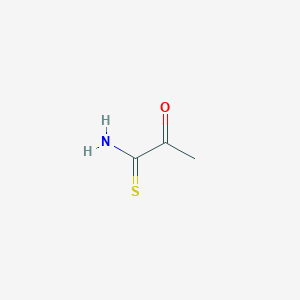
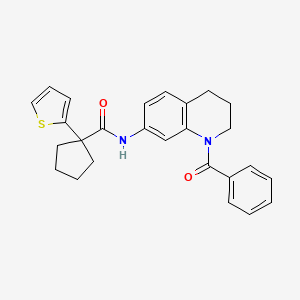
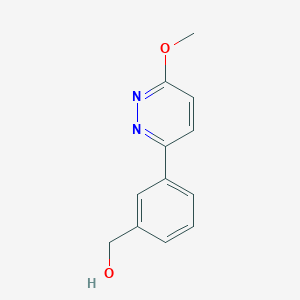
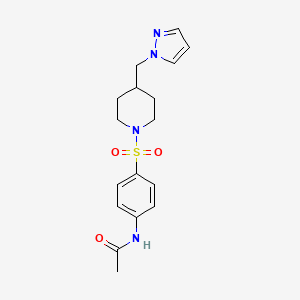
![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2486564.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2486568.png)
![1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2486569.png)
![2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester](/img/structure/B2486570.png)
